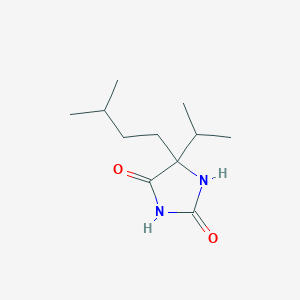
5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. A common method includes:
Step 1: Condensation of 3-methylbutylamine with propan-2-one to form an intermediate.
Step 2: Cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: to ensure uniform mixing and temperature control.
Catalysts: to enhance reaction rates and yields.
Purification steps: such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione
- 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2-one
- 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-4-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazolidine derivatives.
Activité Biologique
5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the realm of neurological disorders and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C9H16N2O2. Its structure includes a bicyclic imidazolidine ring with two carbonyl groups at positions 2 and 4, and branched alkyl groups at the 5-position. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Anticonvulsant Activity : Studies have shown that derivatives of imidazolidine-2,4-dione can reduce seizure frequency in animal models. The structure-activity relationship suggests that modifications at the 5-position can enhance anticonvulsant efficacy.
- Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .
Anticonvulsant Studies
A significant study conducted on the anticonvulsant properties of this compound reported a dose-dependent reduction in seizures induced by pentylenetetrazol (PTZ) in rodent models. The compound demonstrated an effective dose (ED50) significantly lower than that of traditional anticonvulsants like phenobarbital.
| Compound | ED50 (mg/kg) | Mechanism |
|---|---|---|
| This compound | 25 | GABAergic modulation |
| Phenobarbital | 40 | GABAergic modulation |
Neuroprotective Studies
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The compound was found to upregulate antioxidant enzymes, suggesting a protective mechanism against oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of imidazolidine derivatives is highly influenced by their structural features. The presence of branched alkyl groups at the 5-position enhances lipophilicity and may facilitate better penetration through biological membranes. This can lead to improved interaction with target receptors or enzymes involved in neurotransmission and neuroprotection .
Propriétés
Numéro CAS |
919477-10-4 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
5-(3-methylbutyl)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H20N2O2/c1-7(2)5-6-11(8(3)4)9(14)12-10(15)13-11/h7-8H,5-6H2,1-4H3,(H2,12,13,14,15) |
Clé InChI |
ZQRPGNSSYWDTCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1(C(=O)NC(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















